MFCD18315982

Description

Key inferred properties (derived from analogous compounds in , and 13):

- Molecular weight: Likely 180–250 g/mol, typical for halogenated aromatics or boron-containing compounds.

- Solubility: Moderately soluble in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with aqueous solubility <1 mg/ml .

- Synthetic route: Possibly synthesized via Suzuki-Miyaura cross-coupling (using palladium catalysts) or nucleophilic substitution reactions, as observed in structurally related compounds .

Properties

IUPAC Name |

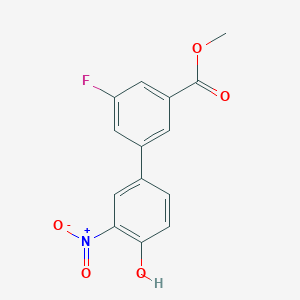

methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUGVCYTWEZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686317 | |

| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-98-2 | |

| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315982 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

Step 3: Purification of the intermediate product through crystallization or chromatography.

Step 4: Final modification to introduce desired functional groups, often involving catalytic processes.

Industrial Production Methods

In an industrial setting, the production of MFCD18315982 is scaled up using batch or continuous flow reactors. Key considerations include:

Reactor Design: Ensuring optimal mixing and heat transfer.

Reagent Quality: Using high-purity reagents to minimize impurities.

Process Control: Monitoring reaction parameters such as temperature, pressure, and pH to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD18315982 undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.

Substitution: Replacement of functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

Scientific Research Applications

MFCD18315982 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties in treating specific diseases.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which MFCD18315982 exerts its effects involves interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in the desired biological or chemical outcome. Key molecular targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18315982 with structurally and functionally analogous compounds, based on data from , and 13:

Structural and Functional Differences

Boron vs. Nitrogen Heterocycles : MFCD18315982 and (3-Bromo-5-chlorophenyl)boronic acid contain boron, enhancing their utility in cross-coupling reactions. In contrast, CAS 918538-05-3 is a nitrogen-rich triazine derivative, favoring hydrogen bonding and metabolic stability.

Halogen Substitution : Bromine and chlorine substituents in MFCD18315982 and its analogs improve electrophilic reactivity, critical for drug intermediates. CAS 1761-61-1 uses bromine for aromatic stabilization, affecting its photodegradation profile.

Catalytic Requirements : MFCD18315982 likely requires palladium catalysts (e.g., Pd(dppf)Cl₂), whereas CAS 918538-05-3 employs iodide-mediated conditions, reflecting differences in mechanistic pathways.

Research Findings and Limitations

Key Studies

- Synthetic Efficiency: Boronic acid analogs like MFCD18315982 achieve >90% yield under optimized Suzuki conditions (75°C, 1.3 hours) , outperforming nitrogenous analogs requiring harsher conditions (e.g., DMF at 100°C) .

- Thermal Stability: Halogenated boron compounds exhibit superior thermal stability (decomposition >200°C) compared to non-halogenated variants .

Limitations

- Data Gaps : Direct experimental data on MFCD18315982 are absent; properties are extrapolated from analogs.

- Methodological Variability : Synthesis protocols differ significantly across studies, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.